molecular formula C15H12ClNO3 B354427 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid CAS No. 129478-20-2

2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid

Cat. No.: B354427
CAS No.: 129478-20-2
M. Wt: 289.71g/mol
InChI Key: SADGXAYKDYFNTN-UHFFFAOYSA-N
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Description

2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.72 g/mol . This compound is characterized by the presence of a chlorobenzyl group attached to an amino carbonyl moiety, which is further connected to a benzoic acid structure. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid typically involves the reaction of 2-chlorobenzylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Bromobenzyl)amino]carbonyl}benzoic acid
  • 2-{[(2-Fluorobenzyl)amino]carbonyl}benzoic acid
  • 2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid

Uniqueness

2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid is unique due to the presence of the chlorobenzyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADGXAYKDYFNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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